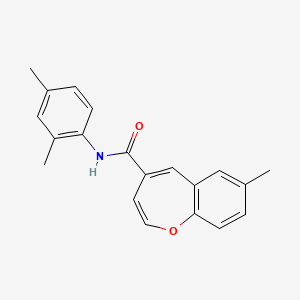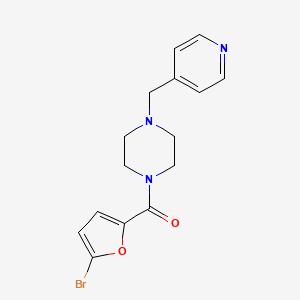
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing oxygen, and a carboxamide group attached to the benzoxepine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an ester or acid chloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxepine ring is alkylated with a 2,4-dimethylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzoxepine ring to a more saturated ring system.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used under appropriate conditions (e.g., presence of a catalyst or base).
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines or more saturated ring systems.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers, and as a catalyst or intermediate in chemical processes.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes, such as monoamine oxidases or cyclooxygenases, leading to altered metabolic or signaling pathways.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
相似化合物的比较
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: A simpler analog with a formamide group instead of the benzoxepine ring.
N-(2,4-dimethylphenyl)-N’-methylformamidine: A related compound with a formamidine group instead of the carboxamide group.
Amitraz: A compound with similar structural features and biological activities, used as an insecticide and acaricide.
属性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-13-4-6-18(15(3)10-13)21-20(22)16-8-9-23-19-7-5-14(2)11-17(19)12-16/h4-12H,1-3H3,(H,21,22) |
InChI 键 |
QIEGKCRWLOZFNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11302316.png)
![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302317.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302337.png)
![2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11302340.png)
![N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302353.png)
![N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11302357.png)

![7-bromo-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11302368.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11302372.png)
![[5-(4-Bromophenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11302377.png)
![4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B11302380.png)
![N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11302386.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-fluorobenzamide](/img/structure/B11302396.png)
![N-(4-chlorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11302402.png)
